molecular formula C12H16O4 B1236171 C12H16O4

C12H16O4

Cat. No.: B1236171
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-RCBCECLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12H16O4 is a natural phthalide compound primarily extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C12H16O4 involves several steps, starting from the precursor compounds found in Ligusticum chuanxiong Hort. The synthetic route typically includes the formation of the phthalide ring structure, followed by specific functional group modifications to yield this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale extraction from the plant source, followed by purification processes such as chromatography. The goal is to obtain this compound in sufficient quantities for further research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: C12H16O4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for different applications .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1

InChI Key

DQNGMIQSXNGHOA-RCBCECLLSA-N

SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Synonyms

senkyunolide H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C12H16O4
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C12H16O4
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C12H16O4
Reactant of Route 6
C12H16O4

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